molecular formula C12H10N7NaO4S B12419108 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

Cat. No.: B12419108
M. Wt: 375.33 g/mol
InChI Key: OWFXCWANWRETCS-FOMJDCLLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy triamterene sulfate-d4 (sodium) is a deuterium-labeled derivative of 4-Hydroxy triamterene sulfate sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy triamterene sulfate-d4 (sodium) involves the deuteration of 4-Hydroxy triamterene sulfate sodium. Deuteration is typically achieved through the use of deuterated reagents and solvents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Industrial Production Methods

Industrial production methods for 4-Hydroxy triamterene sulfate-d4 (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy triamterene sulfate-d4 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

    Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.

    Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Hydroxy triamterene sulfate-d4 (sodium) involves its interaction with biological molecules. Deuterium substitution can alter the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy triamterene sulfate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to changes in the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and pharmacokinetics .

Biological Activity

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is a deuterated derivative of the potassium-sparing diuretic triamterene. This compound has gained attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀N₇NaO₄S
  • Molecular Weight : Approximately 371.31 g/mol
  • Appearance : Light yellow to yellow solid
  • Solubility : Soluble in water, enhancing its applicability in biological studies

4-Hydroxy Triamterene Sulfate-d4 primarily functions as a diuretic by inhibiting sodium reabsorption in the distal nephron of the kidney. This leads to increased excretion of sodium and water while conserving potassium. The presence of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic pathways due to its distinct isotopic signature.

Biological Activities

  • Diuretic Effects : Similar to its parent compound triamterene, 4-Hydroxy Triamterene Sulfate-d4 exhibits significant diuretic properties, making it useful in managing conditions like hypertension and edema.
  • Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which may protect against oxidative stress.
  • Research Applications :
    • Pharmacokinetics : Used as a tracer in studies investigating drug absorption, distribution, metabolism, and excretion.
    • Metabolic Studies : Helps elucidate metabolic pathways and the influence of deuterium substitution on drug metabolism.

Case Study 1: Diuretic Efficacy in Hypertension Management

A study involving patients with hypertension demonstrated that treatment with triamterene resulted in significant blood pressure reduction when combined with sodium restriction. The study highlighted the sensitivity of blood pressure to sodium intake during long-term treatment with diuretics like triamterene .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant capabilities of phenolic compounds indicated that derivatives like 4-Hydroxy Triamterene Sulfate-d4 may offer protective effects against cellular oxidative damage. This suggests potential applications in conditions characterized by oxidative stress.

Table 1: Comparison of Biological Activities

Activity Type4-Hydroxy Triamterene Sulfate-d4Triamterene
DiureticYesYes
AntioxidantPotentiallyLimited evidence
Sodium Reabsorption InhibitionYesYes
Potassium ConservationYesYes

Table 2: Research Applications

Application AreaDescription
PharmacokineticsTracer studies for drug metabolism
Drug DevelopmentInvestigating new therapeutic agents
ToxicologyIn vitro and in vivo toxicity assessments

Properties

Molecular Formula

C12H10N7NaO4S

Molecular Weight

375.33 g/mol

IUPAC Name

sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate

InChI

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D;

InChI Key

OWFXCWANWRETCS-FOMJDCLLSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.